molecular formula C10H10Br2O3 B8184780 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester CAS No. 1965310-34-2

5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester

Cat. No.: B8184780
CAS No.: 1965310-34-2
M. Wt: 337.99 g/mol
InChI Key: JALKOCJRGQLXMI-UHFFFAOYSA-N
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Description

5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, featuring bromine and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester typically involves the bromination of 4-methoxybenzoic acid methyl ester. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include substituted benzoic acid derivatives, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and methoxy group can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The ester group can also undergo hydrolysis, releasing the active acid form that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzoic acid methyl ester
  • 2-Bromo-4-methoxybenzoic acid methyl ester
  • 4-Bromo-2-methoxybenzoic acid methyl ester

Uniqueness

5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester is unique due to the presence of both bromine and methoxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALKOCJRGQLXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177726
Record name Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-34-2
Record name Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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